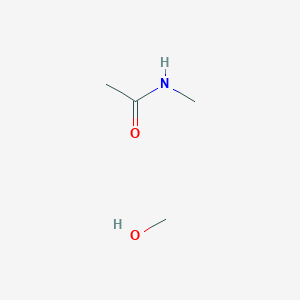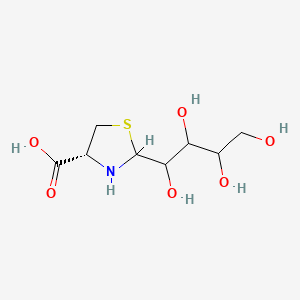![molecular formula C24H18N8 B12583353 2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-43-4](/img/structure/B12583353.png)
2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound known for its unique structure and properties This compound features two benzimidazole rings connected by an ethane-1,2-diyl bridge, with each benzimidazole ring further substituted with a pyrimidin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the ethane-1,2-diyl bridge, often using ethylene dibromide as a bridging agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzimidazole or pyrimidine rings[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethylenedioxy)diethyl acetate: Similar in having an ethane-1,2-diyl bridge but differs in functional groups.
2,2’-(Azanediylbis(ethane-2,1-diyl))bis(isoindoline-1,3-dione): Shares the ethane-1,2-diyl bridge but has different substituents on the aromatic rings.
Uniqueness
Propriétés
Numéro CAS |
648415-43-4 |
|---|---|
Formule moléculaire |
C24H18N8 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
6-pyrimidin-2-yl-2-[2-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H18N8/c1-9-25-23(26-10-1)15-3-5-17-19(13-15)31-21(29-17)7-8-22-30-18-6-4-16(14-20(18)32-22)24-27-11-2-12-28-24/h1-6,9-14H,7-8H2,(H,29,31)(H,30,32) |
Clé InChI |
HMHPLXTXNDWQEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)

![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)


![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)

![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
